(2-Ethylphenyl)methanol

Description

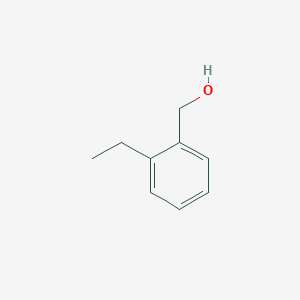

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUIQTMDIOLKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411371 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-90-8 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (2-Ethylphenyl)methanol for Pharmaceutical Research and Development

Introduction

(2-Ethylphenyl)methanol, also known as 2-Ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a hydroxyl group and a sterically influential ortho-ethyl substituent on a benzene ring, imparts a unique combination of reactivity and physical characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective use in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Notably, substituted phenylmethanol scaffolds are foundational in medicinal chemistry. The related precursor, 2-ethylphenylhydrazine, is utilized in the synthesis of 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This connection underscores the relevance of this compound and its isomers as building blocks for pharmacologically active agents.

This guide provides a detailed examination of the core physical properties of this compound, offers validated protocols for its characterization, and outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

The fundamental identity of a compound is the bedrock of all further investigation. The structural features of this compound—a primary alcohol attached to an ethyl-substituted benzene ring—govern its solubility, reactivity, and spectroscopic signature.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol | [2] |

| CAS Number | 767-90-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Canonical SMILES | CCC1=CC=CC=C1CO | [1][3] |

| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N | [1] |

Core Physical Properties

The physical properties of this compound dictate its behavior in various experimental conditions, from reaction solvent selection to purification methods. While some experimental values are not widely reported in public databases, its properties can be reliably predicted from its structure and confirmed through standard laboratory procedures.

| Property | Value / Description | Source(s) |

| Appearance | Expected to be a colorless liquid at room temperature. | |

| Boiling Point | Data not readily available in surveyed databases.[4][5] | |

| Melting Point | Data not readily available. Likely below ambient temperature. | |

| Density | Data not readily available. | |

| Solubility | Expected to have low solubility in water but be miscible with most organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). | |

| LogP (Octanol/Water) | ~1.8 | [1] |

| TPSA (Topological Polar Surface Area) | 20.23 Ų | [1][3] |

Discussion of Properties

-

Solubility: The molecule possesses a dual nature. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, conferring slight solubility in polar solvents like water. However, the dominant feature is the nonpolar ethylphenyl group, which makes it highly soluble in organic solvents. This amphiphilic character is crucial when designing biphasic reaction or extraction systems.

-

Octanol-Water Partition Coefficient (LogP): A LogP value of approximately 1.8 indicates that this compound is significantly more soluble in an oily (octanol) phase than in an aqueous phase.[1] In drug development, this value suggests moderate lipophilicity, a key factor influencing a molecule's ability to cross biological membranes.

-

Topological Polar Surface Area (TPSA): The TPSA is a calculated metric used to predict drug transport properties. A value of 20.23 Ų, corresponding to the surface area of the oxygen atom and its attached hydrogen, is typical for a simple alcohol.[1][3] This value is well within the range associated with good cell permeability.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structural integrity and assessing the purity of this compound. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

In a deuterated solvent like CDCl₃, the expected signals are:

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.1-7.4 ppm (4H). The ortho-substitution breaks the symmetry, leading to distinct signals for each aromatic proton.

-

Benzylic Protons (-CH₂OH): A singlet around δ 4.7 ppm (2H). This signal may show coupling to the hydroxyl proton if the sample is very dry and free of acid/base catalysts.

-

Ethyl Protons (-CH₂CH₃): A quartet around δ 2.7 ppm (2H), resulting from coupling to the adjacent methyl group protons.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically δ 1.5-2.5 ppm) (1H). Its chemical shift is highly dependent on concentration, temperature, and solvent.

-

Ethyl Protons (-CH₂CH₃): A triplet around δ 1.2 ppm (3H), resulting from coupling to the adjacent methylene group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The molecule has 9 distinct carbon atoms, which should result in 9 signals in the proton-decoupled ¹³C NMR spectrum (solvent: CDCl₃):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-142 ppm).

-

Benzylic Carbon (-CH₂OH): One signal around δ 63-65 ppm.

-

Ethyl Carbon (-CH₂CH₃): One signal around δ 25-27 ppm.

-

Ethyl Carbon (-CH₂CH₃): One signal around δ 15-17 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[6][7]

-

C-H Stretch (Aromatic): Medium-to-weak absorptions just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[7]

-

C-H Stretch (Aliphatic): Medium-to-strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).[7]

-

C-O Stretch: A strong absorption in the fingerprint region, typically around 1030-1050 cm⁻¹, corresponding to the C-O single bond of the primary alcohol.[6][7]

Experimental Protocols for Property Determination

The absence of readily available experimental data for properties like boiling point necessitates robust and reliable laboratory methods for their determination. The following protocols are designed to be self-validating and suitable for a research environment.

Protocol 4.1: Micro-Scale Boiling Point Determination

Causality: This method is chosen for its efficiency with small sample volumes (under 1 mL), which is common in research and development.[8] The principle relies on matching the sample's vapor pressure with the external atmospheric pressure, observed as a continuous stream of bubbles.[9]

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) containing ~0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[8]

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down. This traps a small pocket of air that will serve as a nucleation site for boiling.[8]

-

Heating: Suspend the assembly in a Thiele tube filled with mineral oil or use a metal heating block.[8] The thermometer bulb should be positioned just below the side arm of the Thiele tube or centered in the heating block.[9]

-

Observation: Heat the apparatus gently, at a rate of 5-10°C per minute.[9] Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[9]

-

Confirmation: Remove the heat source. The boiling point is confirmed as the temperature at which the bubbling ceases and the liquid begins to draw back into the capillary tube.

Workflow for Quality Control and Characterization

A systematic workflow is critical for validating the identity and purity of a chemical intermediate like this compound before its use in sensitive downstream applications.

Protocol 4.2: Purity Assessment by Gas Chromatography (GC)

Causality: GC is the ideal technique for assessing the purity of volatile and thermally stable organic compounds. It separates the target compound from impurities based on their boiling points and interactions with the stationary phase, allowing for precise quantification. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent like methanol or ethyl acetate (e.g., ~1 mg/mL).

-

Instrument Parameters (Typical):

-

Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures separation of lower-boiling impurities and elution of the main peak.

-

Detector: FID at 280°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.[10]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on general principles for aromatic alcohols.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3] Room temperature storage is generally acceptable.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can react exothermically with alcohols.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

-

Laboratory Safety Decision Flow

Conclusion

This compound is a valuable chemical building block with physical properties governed by its substituted aromatic alcohol structure. Its moderate lipophilicity and dual solubility characteristics make it a useful intermediate in organic synthesis, particularly within pharmaceutical research. While some of its fundamental physical data points like boiling point and density are not widely published, this guide provides the necessary framework for any researcher to characterize the compound confidently and safely. By employing the detailed experimental protocols and adhering to the safety guidelines outlined herein, scientists can effectively integrate this compound into their synthetic workflows, paving the way for the discovery and development of novel chemical entities.

References

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound,767-90-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. bldpharm.com [bldpharm.com]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Phenylmethanol [applets.kcvs.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chymist.com [chymist.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

(2-Ethylphenyl)methanol: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: Strategic Importance in Complex Molecule Synthesis

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries.[1][2] Its structural arrangement—a hydroxymethyl group ortho to an ethyl group on a benzene ring—provides a unique combination of steric and electronic properties. This makes it a highly versatile intermediate for the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[3][4][5] Unlike its isomers, the ortho-ethyl substitution can be strategically employed to influence reaction pathways, control stereochemistry, and modify the pharmacokinetic profile of target molecules. This guide provides an in-depth examination of this compound, from its fundamental properties to its practical application in advanced synthesis, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis, including reaction design, purification, and storage. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Ethylbenzyl alcohol | PubChem[1] |

| CAS Number | 767-90-8 | PubChem[1] |

| Molecular Formula | C₉H₁₂O | ChemScene[2] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | ~228-230 °C (estimated) | --- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Inferred from structure |

| SMILES | CCC1=CC=CC=C1CO | PubChem[1] |

| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several reliable routes. The choice of method is often dictated by the availability of starting materials, scalability, and desired purity. The two most prevalent and logical strategies involve the reduction of a carbonyl group or a Grignard reaction.

Pathway 1: Reduction of 2-Ethylbenzoic Acid or its Derivatives

This is a robust and common pathway in laboratory and industrial settings. The causality behind this choice is the high reactivity of hydride-reducing agents towards carboxylic acids and their esters, leading to high-yield conversions.

Caption: Synthetic pathways to this compound via reduction.

Expertise & Experience: While lithium aluminum hydride (LiAlH₄) is highly effective for the direct reduction of the carboxylic acid, it is pyrophoric and requires strictly anhydrous conditions. A more practical, two-step laboratory protocol involves converting the acid to an acid chloride or ester first, which can then be reduced under milder conditions with sodium borohydride (NaBH₄), enhancing safety and simplifying the workup.[6]

Detailed Protocol: Reduction of 2-Ethylbenzoyl Chloride

Objective: To synthesize this compound from 2-ethylbenzoyl chloride with high purity.

Materials:

-

2-Ethylbenzoyl chloride (1 equivalent)

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Anhydrous Ethanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylbenzoyl chloride in anhydrous ethanol under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Slowly add sodium borohydride in small portions to the stirred solution. The causality for the slow, portion-wise addition is to control the exothermic reaction and prevent excessive foaming.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

-

Extraction: Remove the ethanol under reduced pressure. Add diethyl ether to the aqueous residue and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Pathway 2: Grignard Synthesis

This method builds the molecule by forming a new carbon-carbon bond, offering a different strategic approach. It involves the reaction of a Grignard reagent with formaldehyde.

Caption: Synthesis of this compound via a Grignard reaction.

Trustworthiness: The critical step in any Grignard synthesis is ensuring strictly anhydrous conditions.[7][8] The Grignard reagent is a strong base and will be quenched by any protic source, including atmospheric moisture.[9] Glassware must be oven-dried, and anhydrous solvents are mandatory for the reaction to succeed. This protocol is self-validating: a successful reaction confirms that the anhydrous conditions were maintained.

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its primary alcohol group, which can be readily transformed into other functional groups.

Oxidation to 2-Ethylbenzaldehyde

The controlled oxidation to the corresponding aldehyde is a pivotal transformation, as aldehydes are precursors to a vast array of chemical structures.[10][11]

Expertise & Experience: Choosing the right oxidizing agent is key to preventing over-oxidation to the carboxylic acid. Milder reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) or Swern oxidation conditions are ideal for this transformation. Using stronger oxidants like potassium permanganate would lead directly to 2-ethylbenzoic acid.

Fischer Esterification

Esterification is a common reaction used to protect the hydroxyl group or to synthesize ester-containing target molecules.[12][13]

Detailed Protocol: Synthesis of (2-Ethylphenyl)methyl acetate

Objective: To demonstrate a standard Fischer esterification of this compound.

Materials:

-

This compound (1 equivalent)

-

Glacial acetic acid (can be used in excess as solvent)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water and Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: Combine this compound and excess glacial acetic acid in a round-bottom flask.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Heating: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and carefully wash with water, followed by saturated NaHCO₃ solution until effervescence stops (this neutralizes both the sulfuric acid catalyst and excess acetic acid).[12]

-

Final Wash and Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the ester.

Role in Drug Development and API Synthesis

Substituted benzyl alcohols like this compound are crucial building blocks in the pharmaceutical industry.[5][][15] They are classified as versatile intermediates, meaning they are stable, well-characterized compounds that serve as starting points for the synthesis of more complex APIs.[3][16] The "2-ethylphenyl" moiety can be incorporated into a drug scaffold to:

-

Enhance Lipophilicity: The ethyl group increases the molecule's nonpolar character, which can improve its ability to cross cell membranes.

-

Introduce Steric Hindrance: The ortho-ethyl group can be used to lock a molecule into a specific conformation or to block access to a metabolic site, thereby increasing the drug's half-life.

-

Serve as a Synthetic Handle: The benzyl alcohol can be converted into ethers, esters, or halides, providing a point of attachment for other fragments of the target API.[]

While specific blockbuster drugs directly citing this compound as a starting material are not prominently disclosed in public literature, its structural motif is found in various classes of investigational and approved drugs. Its utility is analogous to that of other substituted benzaldehydes and benzyl alcohols which are known precursors for a wide range of pharmaceuticals.[4][10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | ~1.2 ppm (triplet, 3H): -CH₂CH₃ ~2.7 ppm (quartet, 2H): -CH₂ CH₃~4.6 ppm (singlet, 2H): Ar-CH₂ -OH~7.1-7.4 ppm (multiplet, 4H): Aromatic protonsVariable (broad singlet, 1H): -OH (position is solvent-dependent and may exchange with D₂O) |

| ¹³C NMR | Signals for the ethyl group carbons (~15 ppm, ~25 ppm), the benzylic carbon (~63 ppm), and four distinct aromatic carbons (~126-142 ppm). |

| FTIR (Infrared) | ~3350 cm⁻¹ (broad): O-H stretch (characteristic of an alcohol)[17]~3000-2850 cm⁻¹: C-H stretches (aliphatic)~1600, 1490 cm⁻¹: C=C stretches (aromatic ring)~1030 cm⁻¹: C-O stretch[17] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 136Key Fragments: m/z = 118 (loss of H₂O), m/z = 107 (loss of ethyl group), m/z = 91 (tropylium ion, common for benzyl compounds). |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: Expected to cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[18][19][20][21]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[20]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple aromatic alcohol; it is a strategic intermediate that offers chemists precise control over molecular architecture. Its synthesis is achievable through well-established, reliable protocols, and its primary alcohol functionality provides a gateway to a multitude of chemical transformations. For professionals in drug discovery and development, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of novel and effective therapeutics.

References

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 4. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 7. cerritos.edu [cerritos.edu]

- 8. medium.com [medium.com]

- 9. amherst.edu [amherst.edu]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 15. The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing: Powering Innovation & Quality - APIFDF Analytics [apifdf.com]

- 16. environmentclearance.nic.in [environmentclearance.nic.in]

- 17. Phenylmethanol [applets.kcvs.ca]

- 18. aksci.com [aksci.com]

- 19. fishersci.se [fishersci.se]

- 20. fishersci.com [fishersci.com]

- 21. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-depth Technical Guide to (2-Ethylphenyl)methanol (CAS 767-90-8): Synthesis, Characterization, and Application

Executive Summary

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol with significant utility as a versatile intermediate in organic synthesis. Its unique structural motif, featuring a hydroxylmethyl group ortho to an ethyl substituent on a benzene ring, makes it a valuable building block for the construction of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, detail a robust laboratory-scale synthesis protocol, explore its key chemical transformations, and present a suite of orthogonal analytical methods for its complete characterization and quality control. The causality behind experimental choices and the logic of analytical workflows are emphasized to provide actionable, field-proven insights.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a compound's properties is the foundation of its effective application. This section consolidates the key identifiers and physicochemical data for this compound.

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 767-90-8[1][2][3] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol, Benzenemethanol, 2-ethyl-[1][3] |

| Molecular Formula | C₉H₁₂O[1][2] |

| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N[1] |

| SMILES | CCC1=CC=CC=C1CO[1] |

Core Chemical & Physical Properties

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Boiling Point | 229 °C (lit.) | [4] |

| Density | 1.011 g/mL at 25 °C (lit.) | [4] |

| Flash Point | > 230 °F (> 110 °C) | [4] |

| logP (Octanol/Water) | 1.74 - 1.8 | [1][2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| Appearance | Colorless Liquid (Typical) | N/A |

| Natural Occurrence | Reported in Ligusticum striatum and Ligusticum chuanxiong | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl alcohols is a cornerstone of organic chemistry. The most direct and reliable method for preparing this compound is through the reduction of the corresponding carbonyl compound, 2-ethylbenzaldehyde. This approach is favored for its high yield, operational simplicity, and the commercial availability of the starting material.

Rationale for Synthetic Route Selection

The reduction of an aldehyde to a primary alcohol is a highly selective and efficient transformation. We select sodium borohydride (NaBH₄) as the reducing agent for several key reasons:

-

Selectivity: NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or aromatic rings.

-

Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle, as it reacts slowly with protic solvents like ethanol and does not violently react with atmospheric moisture.

-

Operational Simplicity: The reaction can be performed in standard laboratory glassware at room temperature, and the work-up procedure is straightforward. A patent for a similar reduction highlights the use of borohydrides in alcoholic solvents for producing hydroxymethyl-phenyl derivatives.[5]

Diagram: Mechanism of Aldehyde Reduction

References

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-ETHYLBENZYL ALCOHOL | CAS#:767-90-8 | Chemsrc [chemsrc.com]

- 5. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of (2-Ethylphenyl)methanol

Introduction: The Strategic Importance of this compound

This compound, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] Its structure, featuring a hydroxymethyl group ortho to an ethyl group on a benzene ring, makes it a valuable and versatile intermediate in organic synthesis. It serves as a key building block in the development of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of its functional groups allows for a wide range of subsequent chemical transformations, making the reliable and efficient synthesis of this molecule a critical topic for researchers in both academic and industrial settings. This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, procedural details, and the rationale behind methodological choices.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound is most effectively achieved through the reduction of an oxygenated precursor at the benzylic position. The two primary families of starting materials are 2-ethylbenzaldehyde and 2-ethylbenzoic acid (or its derivatives). The choice of pathway is dictated by factors such as starting material availability, desired scale, safety considerations, and the presence of other functional groups in a more complex synthetic intermediate.

Pathway 1: Reduction of 2-Ethylbenzaldehyde

The most direct route to this compound is the reduction of 2-ethylbenzaldehyde.[3] This transformation involves the conversion of a carbonyl group (aldehyde) into a primary alcohol. Three principal methods are employed for this purpose.

A. Selective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and highly selective reducing agent, making it a preferred choice for laboratory-scale synthesis.[4] It is particularly effective for reducing aldehydes and ketones.[5][6]

-

Mechanistic Rationale: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde.[6] This initial step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (like water or mild acid) protonates the resulting alkoxide to yield the final primary alcohol.[5]

-

Causality of Experimental Choices: NaBH₄ is favored for its operational simplicity and safety. Unlike more powerful hydride donors, it can be used in protic solvents such as methanol, ethanol, or even water.[4][6] Its chemoselectivity is a significant advantage; it will not typically reduce less reactive functional groups like esters, carboxylic acids, or amides, allowing for targeted aldehyde reduction in multifunctional molecules.[4][5]

B. Powerful Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a significantly more potent reducing agent than NaBH₄.[7][8] While it readily reduces aldehydes to primary alcohols, its high reactivity necessitates more stringent experimental conditions.[9]

-

Mechanistic Rationale: The mechanism is analogous to the NaBH₄ reduction, involving a nucleophilic hydride transfer. However, the Al-H bond in the AlH₄⁻ ion is more polarized and weaker than the B-H bond in BH₄⁻, rendering LAH a much stronger hydride donor.[7]

-

Causality of Experimental Choices: LAH must be used under strictly anhydrous (moisture-free) conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF).[7][10] This is because it reacts violently with water and other protic solvents to release flammable hydrogen gas, which also consumes the reagent.[7] While highly effective, its lack of selectivity makes it less ideal if other reducible functional groups are present and need to be preserved. It will reduce not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[7][11][12]

C. Catalytic Hydrogenation

This method involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst.

-

Mechanistic Rationale: The reaction occurs on the surface of the catalyst (e.g., Palladium, Platinum, Nickel).[13][14] Both the aldehyde and hydrogen are adsorbed onto the catalyst surface, weakening the C=O π-bond and the H-H bond, and facilitating the stepwise addition of hydrogen across the double bond.

-

Causality of Experimental Choices: This method is often employed in industrial settings due to its atom economy and cleaner waste profile (the only byproduct is excess hydrogen). However, it carries the risk of over-reduction. The benzylic alcohol product can undergo further reduction (hydrogenolysis) to form 2-ethyltoluene, especially under harsh conditions (high pressure or temperature) or with highly active catalysts.[15] Furthermore, the aromatic ring itself can be hydrogenated, particularly with rhodium or ruthenium catalysts.[15] Therefore, careful selection of a selective catalyst (e.g., Pd/C under mild conditions) and diligent reaction monitoring are crucial.[15]

Pathway 2: Reduction of 2-Ethylbenzoic Acid and Derivatives

An alternative strategy begins with the more oxidized 2-ethylbenzoic acid.[16] This pathway is particularly useful if the acid is a more readily available or cost-effective starting material.

-

Mechanistic Rationale: Direct reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as the carboxyl group is significantly less electrophilic than an aldehyde. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation.[7][11] The reaction proceeds through a series of steps involving the formation of an aluminum carboxylate salt, which is then reduced to an aldehyde intermediate that is immediately further reduced to the alcohol.[11] Sodium borohydride is not strong enough to reduce carboxylic acids under normal conditions.[4][5]

-

Causality of Experimental Choices: This method provides a direct route from the acid to the alcohol. As with the reduction of aldehydes, the use of LAH mandates strict anhydrous conditions.[7] An alternative, two-step approach involves first converting the carboxylic acid into a more reactive derivative, such as an ester (e.g., via Fischer esterification with methanol[17]) or an acyl chloride. These derivatives are more susceptible to reduction. While LAH is still typically used for esters,[9] this indirect route can sometimes offer better control and compatibility with other functional groups in a complex synthesis.

Data Presentation: Comparison of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Typical Solvents | Advantages | Disadvantages & Key Considerations |

| 1A | 2-Ethylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High selectivity, operational safety, mild conditions, tolerates protic solvents.[4][5] | Not powerful enough for carboxylic acids or esters. |

| 1B | 2-Ethylbenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Very powerful and fast reaction.[7] | Highly reactive, requires strict anhydrous conditions, non-selective, fire hazard with water.[7][10] |

| 1C | 2-Ethylbenzaldehyde | H₂, Metal Catalyst (e.g., Pd/C) | Ethanol, Ethyl Acetate | High atom economy, clean process, scalable. | Risk of over-reduction (hydrogenolysis) to 2-ethyltoluene; potential for aromatic ring hydrogenation.[15] |

| 2 | 2-Ethylbenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Directly converts a common starting material to the desired product.[11] | Requires a powerful, hazardous reagent; strict anhydrous conditions are mandatory.[7] |

Visualizations: Mechanisms and Workflows

References

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Ethylbenzaldehyde | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. adichemistry.com [adichemistry.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. asianpubs.org [asianpubs.org]

- 14. impact.ornl.gov [impact.ornl.gov]

- 15. benchchem.com [benchchem.com]

- 16. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

The Latent Therapeutic Potential of (2-Ethylphenyl)methanol Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of drug discovery. The (2-Ethylphenyl)methanol core, a seemingly simple aromatic alcohol, represents an under-explored starting point for the development of a diverse array of bioactive derivatives. While extensive research has yet to fully elucidate the pharmacological profile of this specific chemical family, its structural relationship to known bioactive molecules suggests a significant latent potential. This compound, also known as 2-ethylbenzyl alcohol, has been identified in medicinal plants such as Ligusticum striatum and Ligusticum chuanxiong, hinting at a possible role in traditional medicine.[1][2] This guide serves as a technical primer for researchers, scientists, and drug development professionals, providing a strategic framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel this compound derivatives.

This document deviates from a rigid template, instead adopting a fluid structure that mirrors the iterative and logical progression of a drug discovery program. We will first explore the foundational chemistry of the core scaffold, followed by a detailed exposition of synthetic strategies to generate chemical diversity. Subsequently, a comprehensive overview of potential biological activities and the corresponding screening methodologies will be presented, drawing parallels from structurally related, well-characterized compound classes. Finally, we will delve into the critical aspects of SAR and lead optimization, providing a roadmap for translating initial hits into viable drug candidates.

I. The this compound Core: Physicochemical Properties and Synthetic Handles

The this compound molecule (C9H12O) possesses key structural features that render it an attractive starting point for chemical modification.[1] The primary alcohol (-CH2OH) group serves as a versatile synthetic handle for a multitude of chemical transformations, including esterification, etherification, oxidation, and conversion to halides. The ethyl group at the ortho position introduces a degree of lipophilicity and steric bulk that can influence binding to biological targets. The aromatic ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.

II. Synthetic Strategies for Derivative Libraries

The generation of a chemically diverse library of derivatives is paramount to exploring the full therapeutic potential of the this compound scaffold. The choice of synthetic routes should be guided by the desire to probe a wide range of chemical space, varying parameters such as size, lipophilicity, hydrogen bonding capacity, and electronic properties.

A. Esterification and Etherification of the Hydroxyl Group

The primary alcohol provides a straightforward avenue for creating ester and ether derivatives.

Experimental Protocol: Synthesis of (2-Ethylphenyl)methyl Esters

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a carboxylic acid (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with an aqueous solution of a weak acid (e.g., 1M HCl) followed by a weak base (e.g., saturated NaHCO3 solution) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of carbodiimide coupling agents like DCC or EDC facilitates the formation of the ester bond under mild conditions, preventing side reactions that might occur with more aggressive reagents. DMAP acts as a nucleophilic catalyst, accelerating the reaction. The aqueous work-up is essential to remove unreacted starting materials and byproducts.

B. Modification of the Aromatic Ring

Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. The directing effects of the ethyl and hydroxymethyl groups will influence the position of substitution.

Experimental Protocol: Nitration of this compound

-

Reaction Setup: Cool a solution of this compound in concentrated sulfuric acid to 0°C in an ice bath.

-

Reagent Addition: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting nitro-derivatives by column chromatography.

Causality Behind Experimental Choices: The use of a cold nitrating mixture and careful temperature control is crucial to prevent over-nitration and decomposition of the starting material. The ortho, para-directing influence of the alkyl group and the meta-directing influence of the protonated hydroxymethyl group (under strongly acidic conditions) will likely lead to a mixture of regioisomers, necessitating careful chromatographic separation.

III. Exploring the Biological Activity Landscape

Given the novelty of this chemical class, a broad-based screening approach is recommended to identify potential therapeutic applications. Drawing parallels from structurally similar benzyl alcohol and phenylethanol derivatives, we can anticipate a range of possible biological activities.

| Potential Biological Activity | Rationale and Examples from Related Classes | Primary Screening Assays |

| Antimicrobial | Benzyl alcohol and its derivatives are known to possess antimicrobial properties. For instance, certain benzyl alcohol derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3] | Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. |

| Anticancer | Phenylmethanol and phenylethanol moieties are present in various natural and synthetic compounds with anticancer activity. The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways. | MTT or resazurin-based cell viability assays against a panel of cancer cell lines (e.g., NCI-60). |

| Anti-inflammatory | Many phenolic and alcoholic compounds exhibit anti-inflammatory effects by modulating inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7). |

| Antioxidant | The aromatic ring can be substituted with groups that enhance radical scavenging activity. | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay; ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. |

A. High-Throughput Screening (HTS) Workflow

A systematic HTS workflow is crucial for efficiently screening a large library of derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized this compound derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Trustworthiness of the Protocol: This protocol includes essential controls (vehicle and positive) to validate the assay's performance. The use of a colorimetric endpoint provides a quantitative measure of cell viability, and the determination of IC50 values allows for a direct comparison of the potency of different derivatives.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the primary and secondary screens will form the basis for establishing a structure-activity relationship. The goal of SAR analysis is to understand how specific structural modifications influence biological activity.

Key Considerations for SAR Analysis:

-

Role of the Ethyl Group: Does the size and position of the ethyl group contribute positively or negatively to activity? Would smaller (methyl) or larger (propyl, butyl) alkyl groups be more favorable?

-

Impact of Substituents on the Aromatic Ring: How do electron-donating and electron-withdrawing groups at different positions on the ring affect potency and selectivity?

-

Influence of the Hydroxyl Group Modification: Do esters or ethers with varying chain lengths and functional groups enhance activity?

A systematic approach to SAR involves the synthesis and testing of analogs where single, specific changes are made to the lead compound. This allows for the deconvolution of the contributions of different structural features to the observed biological activity.

Conclusion and Future Directions

The this compound scaffold presents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for initiating a drug discovery program centered on this chemical class. By employing systematic synthetic strategies, robust biological screening protocols, and insightful SAR analysis, researchers can unlock the therapeutic potential of this compound derivatives. The path from a novel scaffold to a clinical candidate is arduous, but the principles and methodologies outlined herein provide a solid foundation for this exciting endeavor. Future work should focus on the generation of extensive and diverse chemical libraries, followed by rigorous biological evaluation across a wide range of therapeutic targets.

References

synonyms for 2-ethylbenzyl alcohol

An In-Depth Technical Guide to (2-Ethylphenyl)methanol for Researchers and Drug Development Professionals

Abstract

This compound, commonly known as 2-ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile organic building block in chemical synthesis. While structurally similar to the widely used pharmaceutical excipient benzyl alcohol, its specific properties and applications are of increasing interest to researchers in synthetic chemistry and drug development. This guide provides a comprehensive technical overview of this compound, covering its nomenclature, physicochemical properties, synthesis strategies, and analytical protocols. Furthermore, it delves into its potential applications, drawing parallels with benzyl alcohol's role as a preservative and its documented interactions with protein-based therapeutics. This document is intended to be a foundational resource for scientists, offering field-proven insights and self-validating protocols to support its use in a research and development setting.

Nomenclature and Chemical Identity

Accurate identification is the cornerstone of scientific research. This compound is known by several names, and its unique chemical identifiers are crucial for database searches and regulatory documentation.

Table 1: Synonyms and Common Names

| Type | Name |

|---|---|

| IUPAC Name | This compound[1] |

| Common Name | 2-Ethylbenzyl alcohol[2][3][4][5] |

| Alternative Spelling | 2-ethylbenzylalcohol[1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 767-90-8 | [2][3][4][5] |

| Molecular Formula | C₉H₁₂O | [2][5] |

| Molecular Weight | 136.19 g/mol | [2][3][4] |

| InChI | 1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | [1][3][4] |

| SMILES | CCc1ccccc1CO | [3][4] |

| MDL Number | MFCD03093889 |[3][4] |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is a combustible liquid with a high boiling point, characteristic of many benzyl alcohol derivatives.

Table 3: Key Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless Liquid | General observation |

| Boiling Point | 229 °C | at standard pressure (lit.)[4][6] |

| Density | 1.011 g/mL at 25 °C | (lit.)[4][6] |

| Refractive Index | n20/D 1.536 | (lit.)[4][6][7] |

| Flash Point | 113 °C (235.4 °F) | closed cup |

| Storage Class | 10 - Combustible liquids | |

These properties suggest that standard laboratory precautions for combustible organic liquids should be followed. Its relatively low volatility at room temperature simplifies handling, but heating should be conducted in a well-ventilated fume hood.

Synthesis and Manufacturing Principles

This compound is a benzyl alcohol derivative.[3][7] Its synthesis typically involves the reduction of a corresponding carbonyl compound, a common and reliable transformation in organic chemistry. A well-established method is the reduction of 2-ethylbenzaldehyde.

Expert Insight: The Choice of Reducing Agent

Sodium borohydride (NaBH₄) is often the preferred reagent for this type of aldehyde reduction in a laboratory setting. The rationale is threefold:

-

Selectivity: It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or carboxylic acids.

-

Safety and Handling: Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is stable in protic solvents like ethanol or methanol and does not react violently with water, simplifying the workup procedure.

-

Cost-Effectiveness: It is an economical reagent suitable for both small-scale and larger-scale synthesis.

Protocol 1: Synthesis via Reduction of 2-Ethylbenzaldehyde

This protocol describes a self-validating workflow for synthesizing this compound. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting aldehyde using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is neutral or slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Product: Purify the crude oil by flash column chromatography to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific drug development applications for 2-ethylbenzyl alcohol itself are not widely documented, its utility can be inferred from its role as a chemical intermediate and the known biological activities of its parent compound, benzyl alcohol.

-

Chemical Intermediate: this compound is a valuable building block. For instance, it can be used to synthesize 2-ethylbenzyl chloride, a precursor for other more complex molecules. This highlights its role in medicinal chemistry for building novel molecular scaffolds.

-

Potential Antimicrobial Agent: Benzyl alcohol and its derivatives are known for their bacteriostatic and antimicrobial properties.[8][9] Research has demonstrated that derivatives of benzyl alcohol can be effective against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[10] This suggests that this compound could be investigated as a potential antimicrobial agent or as a scaffold for developing new antimicrobial drugs.

-

Excipient in Formulations: Benzyl alcohol is widely used as a preservative in multi-dose parenteral drug formulations to prevent microbial growth.[11][12] However, a critical consideration for drug development professionals is that benzyl alcohol can also act as a protein destabilizer, inducing partial unfolding and aggregation of therapeutic proteins like interferon α-2a.[13][14] This dual role is a crucial aspect of formulation science. The ethyl substitution in this compound would alter its hydrophobicity, potentially modulating its interaction with proteins and its efficacy as a preservative. This makes it an interesting candidate for formulation studies where fine-tuning of excipient properties is required.

Caption: Potential roles in the drug development pipeline.

Analytical and Quality Control Protocols

Ensuring the purity and identity of a chemical is paramount. Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.

Expert Insight: Method Selection

For purity analysis, a reverse-phase HPLC method with UV detection is highly effective. The aromatic ring in this compound provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry (typically around 254 nm). This method is robust, reproducible, and can effectively separate the target compound from non-aromatic impurities or starting materials. For analyzing volatile impurities or for solvent analysis, GC with a Flame Ionization Detector (GC-FID) is the method of choice.[15]

Protocol 2: Purity Determination by HPLC-UV

This protocol provides a framework for a self-validating analytical method to determine the purity of a synthesized or purchased batch of this compound.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of dilutions to establish linearity (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 1 mg/mL.

-

System Suitability: Inject the 1 mg/mL standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0% to ensure system precision.[16]

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Data Processing: Calculate the purity of the sample by comparing its peak area to the calibration curve, or by area percent normalization, assuming all impurities have a similar response factor.

Caption: HPLC workflow for purity analysis.

Safety, Handling, and Toxicology

This compound is classified as an irritant. Proper handling and personal protective equipment are mandatory.

Table 4: GHS Hazard Information

| Pictogram | Code | Hazard Statement |

|---|

|

| H315 | Causes skin irritation[5][17] | | | H319 | Causes serious eye irritation[5][17] | | | H335 | May cause respiratory irritation[5][17] |

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[18] All handling should be performed in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[19] Keep containers tightly closed.

-

Toxicology: While specific toxicological data for the 2-ethyl derivative is limited, the profile of the parent compound, benzyl alcohol, is well-documented. Benzyl alcohol is considered harmful if swallowed and can cause skin irritation.[19] It is metabolized in the liver to benzoic acid and subsequently excreted.[11] Similar metabolic pathways can be anticipated for this compound.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. Its identity is well-defined by its various names and chemical identifiers. Standard organic synthesis and analytical chemistry protocols can be readily applied for its preparation and quality control. For drug development professionals, its most intriguing aspects lie in its potential as a novel antimicrobial agent and its use as a formulation excipient, where its properties can be compared and contrasted with the industry-standard benzyl alcohol. Understanding its synthesis, applications, and safety profile provides a solid foundation for its effective and responsible use in a scientific setting.

References

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Ethylbenzyl alcohol (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. 邻乙基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. aobchem.com [aobchem.com]

- 6. 2-ETHYLBENZYL ALCOHOL CAS#: [m.chemicalbook.com]

- 7. 2-ETHYLBENZYL ALCOHOL 98 | 767-90-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. zanchenglife.com [zanchenglife.com]

- 10. researchgate.net [researchgate.net]

- 11. phexcom.com [phexcom.com]

- 12. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 13. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]

- 15. osha.gov [osha.gov]

- 16. arlok.com [arlok.com]

- 17. labsolu.ca [labsolu.ca]

- 18. 2-ETHYLBENZYL ALCOHOL | CAS#:767-90-8 | Chemsrc [chemsrc.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Substituted Benzyl Alcohols

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzyl alcohols, a class of organic compounds characterized by a phenylmethanol core with various functional groups on the benzene ring, represent a cornerstone in the development of modern pharmaceuticals, agrochemicals, and materials. Their history is a compelling narrative of chemical ingenuity, tracing from early 19th-century explorations of aromatic compounds to the sophisticated, stereoselective synthetic methods of today. This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of substituted benzyl alcohols, offering field-proven insights into the causality behind experimental choices and the pivotal role these compounds play in scientific innovation. We will delve into the historical context of their discovery, the progression of synthetic methodologies, their diverse pharmacological applications, and present detailed experimental protocols for their preparation and analysis.

The Genesis: From Benzaldehyde to Benzyl Alcohol

The story of benzyl alcohols is intrinsically linked to the study of aromatic aldehydes, specifically benzaldehyde. In 1832, Friedrich Wöhler and Justus von Liebig first documented the synthesis of benzyl alcohol, though its full characterization would come later.[1] The major breakthrough in its synthesis came in 1853 when Italian chemist Stanislao Cannizzaro demonstrated that in the presence of a strong base, benzaldehyde undergoes a disproportionation reaction to yield both benzyl alcohol and a benzoate salt.[2][3] This reaction, now famously known as the Cannizzaro reaction, provided the first reliable method for producing this foundational aromatic alcohol and opened the door to exploring its derivatives.[2][3][4]

The industrial production of benzyl alcohol later evolved with the rise of the coal tar and dye industries in the late 19th and early 20th centuries.[2] The hydrolysis of benzyl chloride, derived from the chlorination of toluene, became a dominant commercial manufacturing route, a method that remains relevant today.[2][5][6][7][8] This large-scale availability spurred its use not only as a precursor but also as a versatile solvent and preservative.[1][8][9][10]

The Pharmacological Awakening: Substitution as a Gateway to Bioactivity

While benzyl alcohol itself possesses mild antiseptic, local anesthetic, and preservative properties, the true potential of this chemical scaffold was unlocked through the systematic substitution of its benzene ring.[9][11] The National Library of Medicine's MeSH (Medical Subject Headings) database formally recognizes "Benzyl Alcohols" as a class of compounds including derivatives with any substituents on the benzene ring, highlighting their importance in the biomedical field.[12]

Early investigations in the mid-20th century revealed that adding various functional groups (e.g., halogens, alkyls, hydroxyls) to the phenyl ring could dramatically modulate the compound's biological activity. This realization marked the entry of substituted benzyl alcohols into the realm of medicinal chemistry.

Antimicrobial and Antifungal Agents

One of the earliest explored applications was in the development of antimicrobial agents. Research demonstrated that halogenated benzyl alcohols, such as 2,4-dichlorobenzyl alcohol and 3,4,5-trichlorobenzyl alcohol, exhibited potent antibacterial and antifungal properties.[13] These findings led to the incorporation of such compounds into various topical antiseptic formulations. The antimicrobial efficacy is often concentration-dependent, with different derivatives showing varying potency against Gram-positive and Gram-negative bacteria.[14][15]

The Central Nervous System and Beyond

The versatility of the substituted benzyl alcohol scaffold extends far beyond antimicrobial applications. Researchers have identified derivatives with a wide range of pharmacological effects, including:

-

Anti-inflammatory Activity: Certain benzyl alcohol derivatives isolated from natural sources, such as the mushroom Hericium erinaceum, have been shown to attenuate inflammatory responses by modulating key signaling pathways like NF-κB and AP-1.[16]

-

Local Anesthetics: The inherent anesthetic properties of benzyl alcohol are enhanced in some substituted variants, contributing to their use in topical pain relief formulations.[11]

-

Treatment for Head Lice: A 5% benzyl alcohol solution, sold under the brand name Ulesfia, is an FDA-approved treatment for head lice.[9] It works by asphyxiating the lice by preventing the closure of their spiracles.[9]

Evolution of Synthetic Methodologies

The journey from the Cannizzaro reaction to modern synthetic techniques for producing substituted benzyl alcohols reflects the broader evolution of organic chemistry. The demand for precise molecular architectures, especially for pharmaceutical applications, has driven the development of more efficient, selective, and stereocontrolled methods.

Classical Approaches

-

Grignard and Organolithium Reactions: The addition of Grignard or organolithium reagents to substituted benzaldehydes has been a workhorse for creating a wide array of secondary substituted benzyl alcohols. The choice of the organometallic reagent allows for the introduction of diverse alkyl or aryl groups at the carbinol center.

-

Reduction of Carbonyls: The reduction of substituted benzaldehydes and benzoic acids (or their esters) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a fundamental and widely used method for producing primary benzyl alcohols.

Modern Catalytic and C-H Functionalization Methods

Recent decades have seen a paradigm shift towards more sophisticated and atom-economical synthetic routes.

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been adapted to synthesize benzyl alcohols from aryl halides and acetoxymethyltrifluoroborate.[17]

-

Direct C-H Oxidation: A significant advancement is the direct, selective oxidation of benzylic C-H bonds in substituted toluenes to form benzyl alcohols.[18][19] This approach avoids the need for pre-functionalized starting materials. For instance, the use of bis(methanesulfonyl) peroxide as an oxidant allows for the selective monooxidation of alkylated benzenes with a broad tolerance for various functional groups.[18][19][20]

-

Asymmetric Synthesis: For chiral benzyl alcohols, which are crucial for many pharmaceuticals, transition-metal-catalyzed asymmetric methods have become indispensable. For example, Pd/Cu co-catalyzed asymmetric benzylic substitution reactions can create two adjacent stereocenters with high diastereoselectivity and enantioselectivity.[21]

The following table summarizes the evolution of these synthetic approaches:

| Methodology | Description | Advantages | Limitations | Key References |

| Cannizzaro Reaction | Disproportionation of a non-enolizable aldehyde in strong base. | Simple, uses readily available starting materials. | Limited to non-enolizable aldehydes; 50% theoretical yield for the alcohol. | [2][3][4] |

| Grignard/Organolithium | Nucleophilic addition of an organometallic reagent to an aldehyde. | Highly versatile for creating C-C bonds; produces secondary/tertiary alcohols. | Requires anhydrous conditions; sensitive to acidic protons. | [8] |

| Carbonyl Reduction | Reduction of aldehydes or carboxylic acid derivatives. | High yields, reliable, many available reducing agents. | Less versatile for creating C-C bonds. | N/A |

| Catalytic C-H Oxidation | Direct oxidation of a benzylic C-H bond to C-O. | High atom economy, avoids pre-functionalization. | Can be prone to over-oxidation; catalyst development is ongoing. | [18][19] |

| Asymmetric Catalysis | Stereoselective synthesis using chiral catalysts. | Provides access to enantiomerically pure compounds. | Requires development of specific catalysts and ligands. | [21] |

Experimental Protocols & Workflows

To provide a practical context, this section details a representative workflow for the synthesis and characterization of a substituted benzyl alcohol, followed by a logical diagram for a drug discovery process involving this chemical class.

Synthesis of 4-Methylbenzyl Alcohol via Reduction of 4-Methylbenzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of a simple substituted benzyl alcohol.

Objective: To synthesize 4-methylbenzyl alcohol by the sodium borohydride reduction of 4-methylbenzaldehyde.

Materials:

-

4-Methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methylbenzaldehyde (5.0 g, 41.6 mmol) in methanol (25 mL). Cool the solution in an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (0.80 g, 21.1 mmol) to the cooled solution in small portions. The addition should be controlled to keep the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl (20 mL). The mixture will be partitioned between diethyl ether (50 mL) and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Characterization: The resulting oil or solid is the crude 4-methylbenzyl alcohol. Analyze the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Causality:

-

Methanol as Solvent: It readily dissolves the aldehyde and is a protic solvent that participates in the reaction mechanism without reacting violently with NaBH₄.

-

Ice Bath: The reaction is exothermic; cooling prevents side reactions and ensures controlled reduction.

-

Acidic Quench: The acid neutralizes the excess borohydride and hydrolyzes the intermediate borate ester to yield the alcohol.

-

Bicarbonate Wash: This step removes any unreacted acidic species and ensures the final product is neutral.

Visualization of Workflows

Drug Discovery Workflow for a Substituted Benzyl Alcohol Candidate

Caption: A generalized workflow for the development of a new drug based on a substituted benzyl alcohol scaffold.

Synthetic Reaction Pathway: Grignard Synthesis

Caption: The reaction pathway for synthesizing a secondary substituted benzyl alcohol using a Grignard reagent.

Conclusion and Future Directions

The history of substituted benzyl alcohols is a microcosm of the progress in organic and medicinal chemistry. From their initial discovery through classical reactions to their current synthesis via highly selective catalytic methods, these compounds have proven to be an exceptionally fruitful scaffold for scientific exploration. Their diverse applications, ranging from antiseptics to life-saving drugs and valuable industrial materials, underscore their continued importance.

Future research will likely focus on developing even more sustainable and efficient synthetic methods, such as biocatalysis and flow chemistry, to produce these valuable compounds.[22] Furthermore, the exploration of novel substitutions and more complex derivatives will undoubtedly lead to the discovery of new therapeutic agents and materials with tailored properties, ensuring that the legacy of the substituted benzyl alcohol core continues to expand.

References

- 1. Benzyl Alcohol (100-51-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. snowhitechem.com [snowhitechem.com]

- 6. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 7. Benzyl alcohol | Solvent, Preservative, Antiseptic | Britannica [britannica.com]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 10. manavchem.com [manavchem.com]